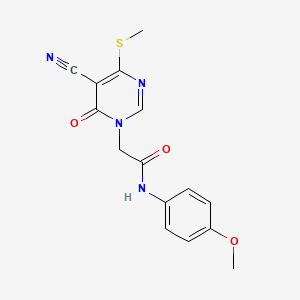
2-(5-cyano-4-(methylthio)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-cyano-4-(methylthio)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide, also known as CMPD1, is a small molecule inhibitor that has been widely used in scientific research for its ability to target specific enzymes and pathways in various biological systems.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A series of pyrimidine derivatives, including compounds related to 2-(5-cyano-4-(methylthio)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide, have been synthesized and evaluated for antimicrobial properties. These compounds have demonstrated good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Cancer Research
Certain pyrimidine derivatives have been synthesized and studied for their potential in cancer therapy. For instance, derivatives of this compound were found to exhibit significant anticancer activity in vitro and in vivo, showing promise as therapeutic agents (Su et al., 1986).
Anti-Inflammatory and Analgesic Agents
Novel derivatives of pyrimidinones, including those related to this compound, have been synthesized and assessed for their anti-inflammatory and analgesic activities. Some compounds showed significant inhibition of cyclooxygenase enzymes and exhibited notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
These compounds, including this compound, have been evaluated as dual inhibitors of key enzymes in nucleotide biosynthesis, thymidylate synthase and dihydrofolate reductase. They have demonstrated significant potential in inhibiting these enzymes, suggesting a role in cancer chemotherapy (Gangjee et al., 2008).
Insecticidal Activity
Some pyrimidine derivatives have shown effectiveness as insecticides. Derivatives similar to this compound were found to exhibit significant toxicity against pests like the cowpea aphid, offering potential applications in agricultural pest control (Bakhite et al., 2014).
Propiedades
IUPAC Name |
2-(5-cyano-4-methylsulfanyl-6-oxopyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-22-11-5-3-10(4-6-11)18-13(20)8-19-9-17-14(23-2)12(7-16)15(19)21/h3-6,9H,8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJAJRYOVJCZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC(=C(C2=O)C#N)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

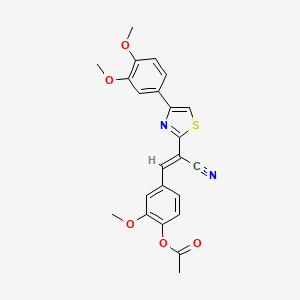
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[6,15-dihydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2653994.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2653995.png)
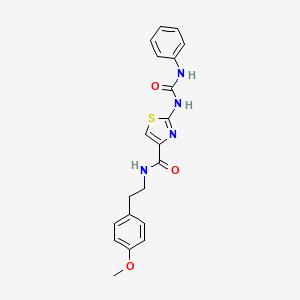
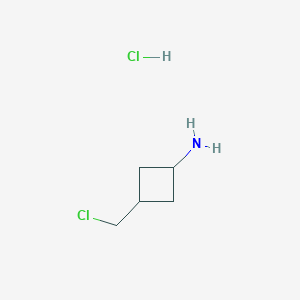
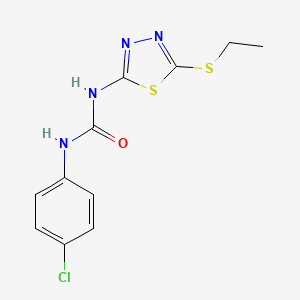
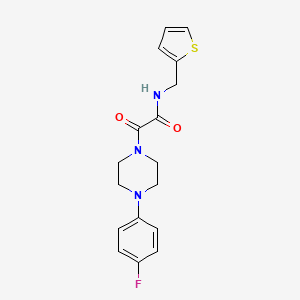
![1-[Phenyl(pyridin-2-yl)methyl]piperazine](/img/structure/B2654000.png)
![N-(2-(thiophen-3-yl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2654001.png)
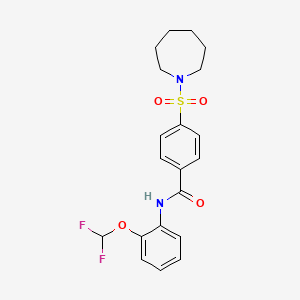
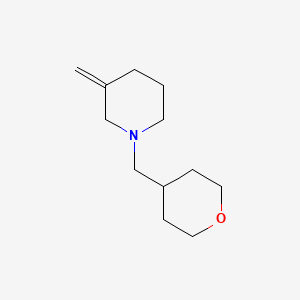
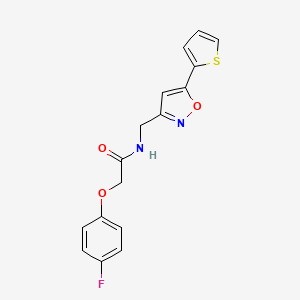
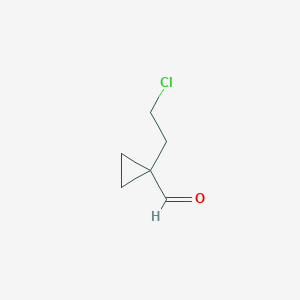
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2654012.png)